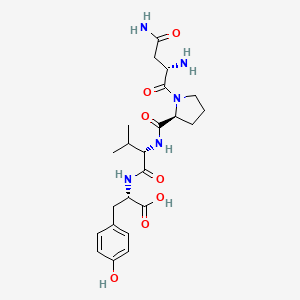
(3-Methoxy-4-methylideneoctyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-4-methylideneoctyl)benzene is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with a methoxy group at the third position and a methylideneoctyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-methylideneoctyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxy-4-methylideneoctyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzene ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-4-methylideneoctyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methoxy-4-methylideneoctyl)benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological and chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxy-4-methylbenzene): Lacks the methylideneoctyl group, making it less hydrophobic.
(4-Methoxy-3-methylideneoctyl)benzene: Positional isomer with different substitution pattern.
(3-Ethoxy-4-methylideneoctyl)benzene: Ethoxy group instead of methoxy, affecting its electronic properties.
Uniqueness
(3-Methoxy-4-methylideneoctyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted chemical synthesis and specialized applications in various fields.
Eigenschaften
CAS-Nummer |
656836-60-1 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
(3-methoxy-4-methylideneoctyl)benzene |
InChI |
InChI=1S/C16H24O/c1-4-5-9-14(2)16(17-3)13-12-15-10-7-6-8-11-15/h6-8,10-11,16H,2,4-5,9,12-13H2,1,3H3 |
InChI-Schlüssel |
HWTAJIYYAAHRMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)C(CCC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)

![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)




![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
